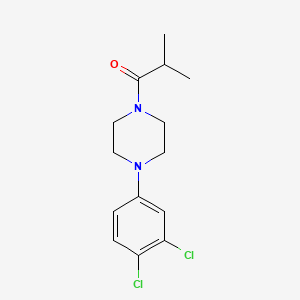![molecular formula C19H22ClN3OS B4749808 4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4749808.png)
4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide involves the inhibition of various enzymes, as mentioned above. The compound binds to the active site of these enzymes and prevents their catalytic activity. The inhibition of these enzymes can have therapeutic effects in various diseases, as mentioned above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide have been extensively studied in various in vitro and in vivo experiments. This compound has been reported to have antioxidant, anti-inflammatory, and neuroprotective effects. These effects can be attributed to the inhibition of various enzymes, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide in lab experiments are its high purity and yield, and its well-established synthesis method. The limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to establish its safety profile.
Orientations Futures
The future directions of research on 4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide include the following:
1. Further studies on the safety profile of this compound in different animal models and human subjects.
2. Investigation of the potential therapeutic effects of this compound in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
3. Development of more potent and selective inhibitors of the enzymes targeted by this compound.
4. Investigation of the potential side effects of this compound on other physiological processes.
Conclusion:
In conclusion, 4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a compound that has potential applications in scientific research. This compound has been extensively studied for its inhibitory effects on various enzymes, and its potential therapeutic effects in various diseases. Further studies are needed to establish the safety profile and potential side effects of this compound, and to develop more potent and selective inhibitors of the enzymes targeted by this compound.
Applications De Recherche Scientifique
4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been reported to have inhibitory effects on various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in different physiological processes, and their inhibition can have therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c1-25-18-7-3-6-17(13-18)21-19(24)23-10-8-22(9-11-23)14-15-4-2-5-16(20)12-15/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYZPEUYOWTIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dimethylphenoxy)acetyl]-1H-pyrazole](/img/structure/B4749730.png)
![2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B4749737.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4749763.png)
![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4749772.png)
![(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone](/img/structure/B4749773.png)
![6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4749774.png)
![(4-chlorobenzylidene)[5-chloro-2-(trifluoromethyl)phenyl]amine](/img/structure/B4749777.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![4-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4749798.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4749804.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)
